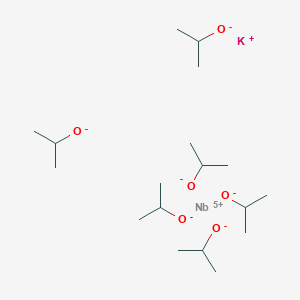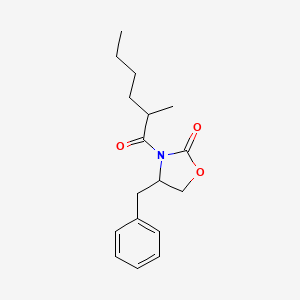
4-Benzyl-3-(2-methylhexanoyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Benzyl-3-(2-méthylhexanoyl)-1,3-oxazolidin-2-one est un composé organique synthétique qui appartient à la classe des oxazolidinones. Ces composés sont connus pour leurs diverses applications en synthèse organique, en particulier comme auxiliaires chiraux en synthèse asymétrique. La structure de la 4-Benzyl-3-(2-méthylhexanoyl)-1,3-oxazolidin-2-one comprend un groupe benzyle, un groupe 2-méthylhexanoyle et un cycle oxazolidinone, ce qui en fait une molécule polyvalente dans diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-Benzyl-3-(2-méthylhexanoyl)-1,3-oxazolidin-2-one implique généralement la réaction du chlorure d’hexanoyle avec la 4-benzyloxazolidin-2-one. La réaction est effectuée dans des conditions anhydres en présence d’une base telle que la triéthylamine pour neutraliser l’acide chlorhydrique formé au cours de la réaction . Le mélange réactionnel est ensuite purifié par chromatographie sur colonne pour obtenir le produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de la 4-Benzyl-3-(2-méthylhexanoyl)-1,3-oxazolidin-2-one peut être mise à l’échelle en optimisant les conditions de réaction, telles que la température, le solvant et le temps de réaction. L’utilisation de réacteurs à flux continu peut améliorer l’efficacité et le rendement du processus de synthèse. De plus, le processus de purification peut être rationalisé en utilisant des systèmes de chromatographie automatisés.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Benzyl-3-(2-méthylhexanoyl)-1,3-oxazolidin-2-one subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LAH) ou le borohydrure de sodium.
Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du cycle oxazolidinone ou du groupe benzyle.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits formés
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation d’oxazolidinones substituées ou de dérivés benzyliques.
Applications De Recherche Scientifique
La 4-Benzyl-3-(2-méthylhexanoyl)-1,3-oxazolidin-2-one a un large éventail d’applications en recherche scientifique :
Biologie : Investigué pour son potentiel comme élément de construction dans la synthèse de molécules biologiquement actives.
Médecine : Exploré pour son rôle dans le développement de nouveaux produits pharmaceutiques, en particulier dans la synthèse de médicaments chiraux.
Industrie : Utilisé dans la production de produits chimiques fins et de matériaux spéciaux.
Mécanisme D'action
Le mécanisme d’action de la 4-Benzyl-3-(2-méthylhexanoyl)-1,3-oxazolidin-2-one implique sa capacité à agir comme auxiliaire chiral. Le cycle oxazolidinone fournit un cadre rigide qui facilite la formation de centres chiraux au cours des réactions chimiques. Les groupes benzyle et 2-méthylhexanoyle améliorent la réactivité et la sélectivité du composé en apportant des effets stériques et électroniques. Les cibles moléculaires et les voies impliquées dans son action sont principalement liées à son rôle en synthèse asymétrique.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4R)-4-benzyl-3-[(Z)-2-méthylhex-2-énoyl]oxazolidin-2-one
- (4R)-4-benzyl-3-[(2R,3S)-6-benzyloxy-3-hydroxy-2-méthylhexanoyl]oxazolidin-2-one
Unicité
La 4-Benzyl-3-(2-méthylhexanoyl)-1,3-oxazolidin-2-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui fournit un équilibre de propriétés stériques et électroniques. Cela la rend particulièrement efficace comme auxiliaire chiral en synthèse asymétrique, offrant une grande sélectivité et un rendement élevé dans la formation de centres chiraux.
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
4-benzyl-3-(2-methylhexanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H23NO3/c1-3-4-8-13(2)16(19)18-15(12-21-17(18)20)11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3 |
Clé InChI |
JLOKDWJKCCPINR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



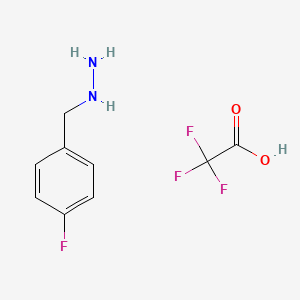
![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)
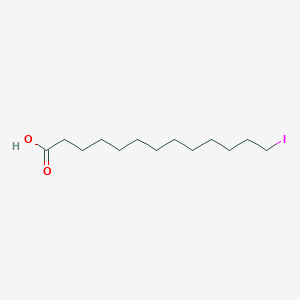
![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
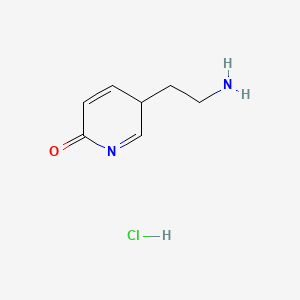
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)

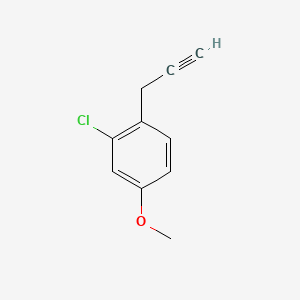

![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)
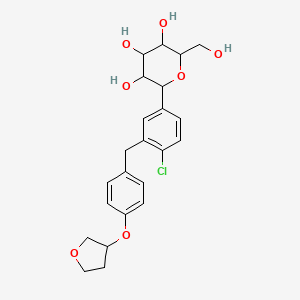
![(R)-1-[(1R)-alpha-Methylbenzyl]aziridine-2-carboxamide](/img/structure/B12285813.png)
